molecular formula C9H17N B13630939 (1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine

(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine

Cat. No.: B13630939
M. Wt: 139.24 g/mol
InChI Key: VFQYFRUGGATHGJ-BIIVOSGPSA-N
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Description

(1R,2R,5S)-6,6-dimethylbicyclo[311]heptan-2-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[311]heptane core with two methyl groups at the 6-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as bicyclo[3.1.1]heptane derivatives.

    Functional Group Introduction:

    Methylation: The methyl groups at the 6-position are introduced using methylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and ketones, depending on the reaction conditions and reagents used.

Scientific Research Applications

(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Dimethyl-substituted amines: Compounds with similar methylation patterns but different core structures.

Uniqueness

(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of (1R,2R,5S)-6,6-dimethylbicyclo[311]heptan-2-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine

InChI

InChI=1S/C9H17N/c1-9(2)6-3-4-8(10)7(9)5-6/h6-8H,3-5,10H2,1-2H3/t6-,7-,8+/m0/s1

InChI Key

VFQYFRUGGATHGJ-BIIVOSGPSA-N

Isomeric SMILES

CC1([C@H]2CC[C@H]([C@@H]1C2)N)C

Canonical SMILES

CC1(C2CCC(C1C2)N)C

Origin of Product

United States

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